![molecular formula C26H17ClF6N2O2S B2601412 {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318289-58-6](/img/structure/B2601412.png)
{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, as well as a benzenecarboxylate group. The presence of a sulfanyl group indicates that it might have some interesting reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemical Synthesis and Catalysis
Compounds with structures similar to the specified chemical have been explored for their utility in chemical synthesis. For instance, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, demonstrating the potential of such compounds in facilitating organic synthesis with improved yields and eco-friendly conditions (Tayebi et al., 2011). Additionally, research into the synthesis and characterization of pyrazole derivatives has shed light on their formation processes and potential as precursors in creating more complex chemical entities (Zhang Peng-yun, 2013).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal activities of pyrazole derivatives. A notable work synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested their activities, indicating their promising potential as antimicrobial agents (Shah et al., 2014). This aligns with findings from another study, which synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer activities, suggesting their applicability in developing new therapeutic agents (Hafez et al., 2016).
Material Science and Polymer Chemistry
The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the specified chemical, has been reported. These materials exhibit high refractive indices and small birefringences, indicating their utility in advanced optical applications (Tapaswi et al., 2015). The development of such materials highlights the role of pyrazole derivatives in enhancing the properties of polymers for technological applications.
Organic Chemistry and Synthesis
The application of pyrazole derivatives in organic synthesis has been explored, with studies focusing on the development of methods for constructing pyrazole-containing molecules. For example, research on the Julia-Kocienski olefination reaction employed 3,5-bis(trifluoromethyl)phenyl sulfones, demonstrating the versatility of these compounds in creating complex molecular structures with potential applications in medicinal chemistry and material science (Alonso et al., 2005).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF6N2O2S/c1-35-23(38-21-10-6-5-9-20(21)27)19(22(34-35)15-7-3-2-4-8-15)14-37-24(36)16-11-17(25(28,29)30)13-18(12-16)26(31,32)33/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSSFWFFYHVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

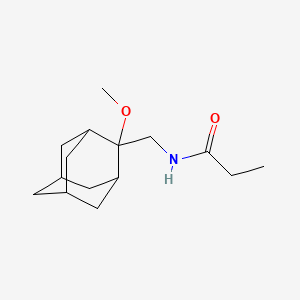
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)
![N-[4-(3-aminopropyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2601334.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)

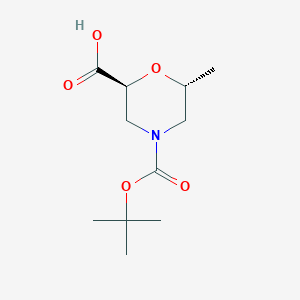
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)
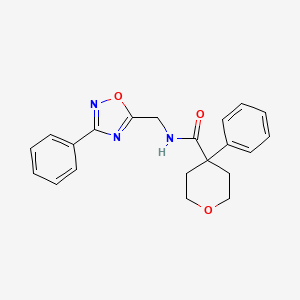
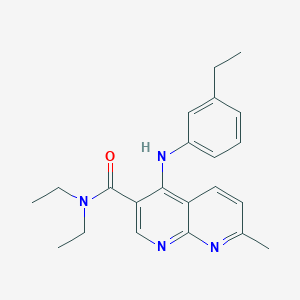
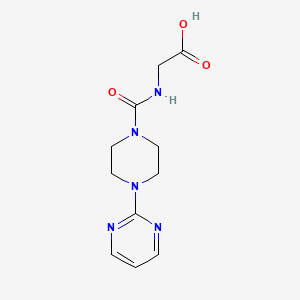
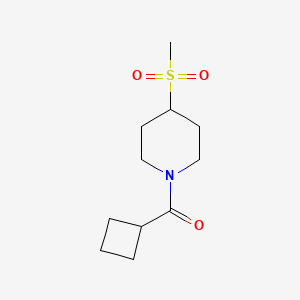
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)